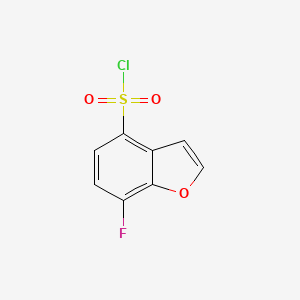

7-Fluoro-1-benzofuran-4-sulfonyl chloride

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has a profound impact on various scientific fields, including pharmaceuticals, materials science, and agrochemicals. wikipedia.orgnumberanalytics.com The inclusion of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgworktribe.com The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts significant stability to the molecule. wikipedia.org In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comroyalsocietypublishing.org Molecules containing fluorine are almost entirely synthetic, as only a handful of naturally occurring organofluorine compounds are known. worktribe.comroyalsocietypublishing.org This "man-made" nature of organofluorine chemistry allows for extensive innovation in designing molecules with tailored properties. royalsocietypublishing.org The presence of the fluorine atom in 7-Fluoro-1-benzofuran-4-sulfonyl chloride thus positions it as a key building block for creating novel, high-performance fluorinated compounds. wikipedia.org

Significance of the Benzofuran (B130515) Scaffold in Chemical Synthesis

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a fundamental structural unit in a vast number of biologically active natural products and synthetic compounds. researchgate.netnih.govacs.org First synthesized in 1870, this heterocyclic ring has found numerous applications in medicinal chemistry and materials science. acs.orgrsc.org Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties. researchgate.netnih.govscienceopen.com This broad range of biological activities has made the benzofuran nucleus a privileged structure in drug discovery. researchgate.netnih.gov Consequently, the development of synthetic methods to construct and modify the benzofuran core is an area of intense research. acs.orgnih.gov 7-Fluoro-1-benzofuran-4-sulfonyl chloride serves as a pre-functionalized benzofuran, offering a direct route to novel derivatives for biological screening and materials research. researchgate.netnih.gov

Role of Sulfonyl Chlorides as Synthetic Intermediates and Reagents

Sulfonyl chlorides (RSO₂Cl) are highly reactive and versatile intermediates in organic synthesis. magtech.com.cnquora.com Their primary utility lies in their ability to react with nucleophiles, most notably amines, to form stable sulfonamides. researchgate.net The sulfonamide linkage is a critical functional group found in a wide array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. researchgate.netacs.org The sulfonyl chloride group acts as a powerful electrophile, facilitating the construction of complex molecules. magtech.com.cn Beyond forming sulfonamides, sulfonyl chlorides are used in Friedel-Crafts reactions to form sulfones and can serve as a source of radicals in certain photocatalytic reactions. acs.orgwikipedia.org The stability of sulfonyl halides generally decreases from fluorides to chlorides, bromides, and iodides, making sulfonyl chlorides a good balance of reactivity and stability for many synthetic applications. wikipedia.org The presence of the sulfonyl chloride group on the 7-fluoro-1-benzofuran scaffold makes it a ready precursor for a diverse range of sulfonamide derivatives and other sulfur-containing compounds. magtech.com.cn

Overview of Research Directions Involving 7-Fluoro-1-benzofuran-4-sulfonyl chloride

Research involving 7-Fluoro-1-benzofuran-4-sulfonyl chloride primarily leverages its trifunctional nature to create novel molecules for evaluation in medicinal chemistry and materials science. The compound serves as a building block for constructing libraries of complex sulfonamides, where the combined properties of the fluorinated benzofuran core and the variable amine component can be systematically explored. enamine.net

Table 1: Potential Reactions of 7-Fluoro-1-benzofuran-4-sulfonyl chloride

| Reactant | Product Type | Potential Application |

|---|---|---|

| Primary/Secondary Amines | Sulfonamides | Pharmaceutical agents, enzyme inhibitors |

| Alcohols/Phenols | Sulfonate Esters | Intermediates, protecting groups |

| Arenes (Friedel-Crafts) | Sulfones | Bioactive compounds, materials science |

The data in this table is illustrative of the general reactivity of sulfonyl chlorides.

The synthesis and use of sulfonyl halides date back to the early days of organic chemistry. Aromatic sulfonyl chlorides are traditionally prepared by the reaction of benzene derivatives with chlorosulfonic acid. britannica.com A common method for synthesizing sulfonyl chlorides is the Sandmeyer-type reaction, which uses arenediazonium salts and sulfur dioxide in the presence of copper catalysts. acs.org In recent years, more sustainable and milder methods, including visible-light photocatalysis, have been developed to synthesize sulfonyl chlorides with high functional group tolerance. acs.org

Sulfonyl fluorides have gained prominence as more stable and sometimes more selective alternatives to sulfonyl chlorides. wikipedia.orgnih.gov Historically, their synthesis was challenging, but methods like the halogen exchange (HALEX) reaction, which converts sulfonyl chlorides to sulfonyl fluorides using fluoride (B91410) sources like potassium fluoride or potassium bifluoride, have made them more accessible. ccspublishing.org.cnacs.orgnih.gov The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further elevated the importance of sulfonyl fluorides as versatile connectors in chemical biology and materials science. ccspublishing.org.cn This historical evolution highlights the ongoing search for better synthetic tools, with both sulfonyl chlorides and fluorides playing crucial roles. enamine.netnih.gov

The field of fluorinated sulfonyl chlorides is expanding, driven by the demand for novel chemical probes, pharmaceuticals, and functional materials. One major frontier is the development of more complex and unique fluorinated building blocks to access unexplored chemical space. enamine.net Researchers are designing and synthesizing novel sulfonyl chlorides and fluorides with specific three-dimensional shapes and functionalities to create more effective and selective drugs. enamine.net

Another emerging area is the use of sulfonyl fluorides as covalent probes in chemical biology. enamine.netccspublishing.org.cn Their specific reactivity with certain amino acid residues (like serine, lysine, and tyrosine) allows them to be used to map protein active sites and develop potent, irreversible enzyme inhibitors. ccspublishing.org.cnrsc.org While sulfonyl chlorides are generally more reactive, the tailored reactivity of sulfonyl fluorides makes them particularly suitable for these biological applications. wikipedia.orgnih.gov The synthesis of bifunctional molecules, where a fluorinated sulfonyl halide is attached to another reactive group or a complex scaffold, is also a growing area, enabling the creation of advanced materials and sophisticated biological tools. enamine.net

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-benzofuran-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3S/c9-14(11,12)7-2-1-6(10)8-5(7)3-4-13-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOXOEVPWATLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 1 Benzofuran 4 Sulfonyl Chloride

Precursor Synthesis and Functionalization for the Benzofuran (B130515) Core

The initial phase of the synthesis focuses on constructing the 7-fluorobenzofuran (B1316722) skeleton, which serves as the foundational precursor. This involves the careful selection of starting materials and strategic introduction of the fluorine atom.

Synthesis of Substituted Benzofuran Precursors

A plausible route to the benzofuran core begins with appropriately substituted benzene (B151609) derivatives. One potential starting material is 2,3-difluoroanisole. The synthesis of this precursor can be achieved from commercially available materials through established methods.

Alternatively, 3-fluoro-4-methoxyphenol (B50614) presents another viable starting point. This compound can be subjected to reactions that build the furan (B31954) ring. A common method for benzofuran synthesis is the reaction of a phenol (B47542) with an α-halo ketone followed by cyclization. For instance, the reaction of 3-fluoro-4-methoxyphenol with chloroacetaldehyde (B151913) diethyl acetal (B89532) under acidic conditions, followed by cyclization, could yield the desired benzofuran structure.

Regioselective Fluorination Strategies at the 7-Position

Achieving regioselective fluorination at the 7-position of the benzofuran ring is a critical and often challenging step. If the benzofuran core is synthesized from a precursor already containing the fluorine atom in the correct position, such as from 2,3-difluoroanisole, this challenge is circumvented.

However, if a pre-formed benzofuran is to be fluorinated, electrophilic fluorination reagents would likely lead to a mixture of products, with substitution occurring at more electron-rich positions. Therefore, a more directed approach is necessary. One such strategy is directed ortho-metalation. If a directing group can be installed at the C6 or C1 position of the benzofuran, subsequent lithiation with a strong base like n-butyllithium or sec-butyllithium (B1581126) could selectively deprotonate the 7-position. uwindsor.cabaranlab.orgharvard.edu The resulting aryllithium species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired location.

Introduction of the Sulfonic Acid Moiety at the 4-Position

The introduction of the sulfonic acid group at the 4-position of the 7-fluorobenzofuran core is the next key transformation. Direct sulfonation of 7-fluorobenzofuran with sulfuric acid or oleum (B3057394) would likely result in a mixture of isomers, with a preference for substitution at other positions.

A more controlled method involves a directed metalation strategy. The oxygen atom of the furan ring can direct the lithiation to the adjacent C2 position. However, to achieve substitution at the C4 position, a different directing group or a multi-step sequence may be required. One potential approach is the halogen-metal exchange. If a bromine or iodine atom can be selectively introduced at the 4-position of 7-fluorobenzofuran, treatment with an organolithium reagent would generate the 4-lithio-7-fluorobenzofuran intermediate. This intermediate can then be reacted with sulfur dioxide (SO2) followed by an oxidative workup to yield the corresponding 7-fluoro-1-benzofuran-4-sulfonic acid.

Chlorosulfonation Reactions to Afford 7-Fluoro-1-benzofuran-4-sulfonyl chloride

The final step in the synthesis is the conversion of the sulfonic acid group to the sulfonyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose.

Direct Chlorosulfonation of Benzofuran-4-sulfonic Acid Derivatives

The most common method for this conversion is the reaction of the sulfonic acid with a chlorinating agent. Thionyl chloride (SOCl2) is a widely used reagent for this purpose, often in the presence of a catalytic amount of dimethylformamide (DMF). researchgate.net The reaction of 7-fluoro-1-benzofuran-4-sulfonic acid with thionyl chloride would be expected to proceed smoothly to afford the desired 7-fluoro-1-benzofuran-4-sulfonyl chloride.

| Reagent | Conditions | Product |

| Thionyl chloride (SOCl2) | Neat or in a solvent like CH2Cl2, with catalytic DMF | 7-Fluoro-1-benzofuran-4-sulfonyl chloride |

| Oxalyl chloride ((COCl)2) | In a solvent like CH2Cl2, with catalytic DMF | 7-Fluoro-1-benzofuran-4-sulfonyl chloride |

Alternative Approaches to Sulfonyl Chloride Formation

Alternatively, phosphorus pentachloride (PCl5) can also be used to convert sulfonic acids to sulfonyl chlorides. nih.gov The reaction is typically carried out by heating the sulfonic acid with PCl5. Another approach involves the reaction of the sodium salt of the sulfonic acid (sodium 7-fluoro-1-benzofuran-4-sulfonate) with phosphorus oxychloride (POCl3) or PCl5.

| Reagent | Substrate | Product |

| Phosphorus pentachloride (PCl5) | 7-Fluoro-1-benzofuran-4-sulfonic acid | 7-Fluoro-1-benzofuran-4-sulfonyl chloride |

| Phosphorus oxychloride (POCl3) | Sodium 7-fluoro-1-benzofuran-4-sulfonate | 7-Fluoro-1-benzofuran-4-sulfonyl chloride |

Reactivity and Mechanistic Studies of 7 Fluoro 1 Benzofuran 4 Sulfonyl Chloride

Nucleophilic Substitutions Involving the Sulfonyl Chloride Group

The sulfur atom in 7-Fluoro-1-benzofuran-4-sulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles.

7-Fluoro-1-benzofuran-4-sulfonyl chloride readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, is a standard method for synthesizing sulfonate esters. eurjchem.comyoutube.com The base serves to neutralize the hydrochloric acid byproduct.

The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the elimination of a chloride ion and deprotonation of the oxonium ion intermediate by the base to yield the stable sulfonate ester. These esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions. researchgate.net

Table 1: Examples of Sulfonate Ester Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Nucleophile | Base | Product | Reference |

| p-Toluenesulfonyl chloride | Ethanol | Pyridine | Ethyl p-toluenesulfonate | eurjchem.com |

| Methanesulfonyl chloride | Phenol | Triethylamine | Phenyl methanesulfonate | researchgate.net |

| 7-Fluoro-1-benzofuran-4-sulfonyl chloride | Methanol | Pyridine | Methyl 7-fluoro-1-benzofuran-4-sulfonate | N/A |

The reaction of 7-Fluoro-1-benzofuran-4-sulfonyl chloride with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. ucl.ac.uk This reaction typically proceeds under mild conditions, often in the presence of a base to scavenge the HCl generated. ekb.eg The resulting sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.net

The synthesis involves the nucleophilic attack of the amine nitrogen on the sulfonyl chloride's sulfur atom. Subsequent elimination of the chloride ion and deprotonation of the resulting ammonium (B1175870) salt by the base affords the sulfonamide. A diverse array of sulfonamides can be synthesized by varying the amine component, allowing for the creation of large compound libraries for drug discovery purposes. researchgate.netprinceton.edu

Table 2: Representative Synthesis of Sulfonamides from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Product | Yield | Reference |

| Benzenesulfonyl chloride | Aniline | Triethylamine | N-Phenylbenzenesulfonamide | 85% | ekb.eg |

| p-Toluenesulfonyl chloride | Dimethylamine | Sodium Hydroxide (B78521) | N,N-Dimethyl-p-toluenesulfonamide | High | ucl.ac.uk |

| 7-Fluoro-1-benzofuran-4-sulfonyl chloride | Piperidine | Pyridine | 1-((7-Fluoro-1-benzofuran-4-yl)sulfonyl)piperidine | N/A | N/A |

While less common than reactions with alcohols and amines, sulfonyl chlorides like 7-Fluoro-1-benzofuran-4-sulfonyl chloride can react with carbon-based nucleophiles such as carbanions and enolates. These reactions lead to the formation of sulfones. For example, the reaction with a Grignard reagent or an organolithium compound would result in a C-S bond formation, yielding a sulfone. Similarly, reaction with an enolate would produce a β-keto sulfone. These sulfones are versatile synthetic intermediates.

The nucleophilic substitution at the sulfonyl sulfur atom is a subject of ongoing mechanistic study. While an addition-elimination mechanism involving a pentacoordinate intermediate is possible, kinetic and computational studies on arenesulfonyl chlorides often support a concerted, SN2-type mechanism. nih.govmdpi.com

In the context of 7-Fluoro-1-benzofuran-4-sulfonyl chloride, the reaction would proceed through a trigonal bipyramidal transition state. mdpi.com The nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously. The stereochemistry at sulfur, if it were chiral, would be inverted. Hammett studies on substituted arenesulfonyl chlorides show a positive ρ value, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the buildup of negative charge in the transition state. nih.gov The fluorine atom and the benzofuran (B130515) ring system in the target molecule would thus influence the reaction rate through their combined electronic effects.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Core

The benzofuran ring system is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity are influenced by the substituents present on the ring.

In 7-Fluoro-1-benzofuran-4-sulfonyl chloride, the benzofuran core is substituted with a fluorine atom at the 7-position and a sulfonyl chloride group at the 4-position. The fluorine atom is an ortho, para-directing deactivator. researchgate.net It deactivates the ring towards electrophilic attack through its strong inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions via resonance donation. The sulfonyl chloride group is a strong meta-directing deactivator due to its powerful electron-withdrawing nature. uci.edulibretexts.org

The directing effects of these substituents, along with the inherent reactivity of the benzofuran nucleus, will determine the outcome of electrophilic substitution reactions. The furan (B31954) ring of benzofuran is generally more reactive towards electrophiles than the benzene (B151609) ring. echemi.com Attack at the 2-position is often favored as it leads to a more stable carbocation intermediate where the positive charge can be delocalized onto the benzene ring. echemi.com

Regioselectivity Influenced by Fluoro and Sulfonyl Chloride Substituents

The regioselectivity of reactions involving the 7-Fluoro-1-benzofuran-4-sulfonyl chloride ring system is governed by the combined electronic influences of the fused furan and benzene rings, as well as the attached fluoro and sulfonyl chloride groups. The benzofuran core itself typically directs electrophilic aromatic substitution to the 2-position of the furan ring. stackexchange.comechemi.com This preference is due to the formation of a more stable cationic intermediate where the positive charge can be stabilized by the benzene ring, analogous to a benzylic carbocation. stackexchange.comechemi.com

However, the substituents on the benzene ring significantly modify this intrinsic reactivity. Both the sulfonyl chloride group (-SO₂Cl) at the 4-position and the fluoro group (-F) at the 7-position are deactivating groups, meaning they reduce the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org

Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group through both inductive and resonance effects, making it strongly deactivating. researchgate.net As a meta-director, it directs incoming electrophiles to the positions meta to itself, which in this molecule are the 5-position and the 3-position of the furan ring. wikipedia.org

Fluoro Group (-F): As a halogen, fluorine is deactivating due to its strong inductive electron-withdrawing effect (-I), but it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M). wikipedia.org It would direct incoming electrophiles to the 6-position (ortho) and the 8a-position (para, part of the ring junction).

Radical Reactions Involving 7-Fluoro-1-benzofuran-4-sulfonyl chloride

Aryl sulfonyl chlorides are versatile precursors for radical-mediated transformations, allowing for the cleavage of the carbon-sulfur bond or the generation of sulfonyl radicals for subsequent reactions.

Desulfonylation Pathways

Desulfonylation reactions involve the removal of the sulfonyl group, typically through reductive cleavage of the carbon-sulfur bond. wikipedia.org These transformations often proceed via radical mechanisms where a single-electron transfer to the sulfonyl chloride moiety initiates the process. nih.gov

The mechanism generally involves the formation of a radical anion, which then fragments to produce an aryl radical and a sulfinate anion. The resulting 7-fluoro-1-benzofuran-4-yl radical can then be trapped by a hydrogen atom source to yield 7-fluoro-1-benzofuran. Common reagents used to achieve this include tin hydrides or samarium(II) iodide. wikipedia.orgfiu.edu This process effectively replaces the sulfonyl chloride group with a hydrogen atom.

Formation of Sulfonyl Radicals and Subsequent Transformations

The S-Cl bond in 7-Fluoro-1-benzofuran-4-sulfonyl chloride can be cleaved to generate a 7-fluoro-1-benzofuran-4-sulfonyl radical (ArSO₂•). Modern synthetic methods, particularly visible-light photoredox catalysis, have emerged as efficient ways to generate these radicals under mild conditions. rsc.orgacs.orgcam.ac.uk

In a typical photocatalytic cycle, a photosensitizer (e.g., an iridium or ruthenium complex) absorbs light and enters an excited state. organic-chemistry.orgmdpi.com This excited photocatalyst can then transfer a single electron to the sulfonyl chloride. The resulting radical anion is unstable and rapidly eliminates a chloride ion to form the desired sulfonyl radical. mdpi.com

Once generated, these sulfonyl radicals are highly reactive intermediates that can participate in a variety of transformations, most notably the addition to carbon-carbon multiple bonds. acs.org For example, they can add to alkenes and alkynes, initiating a radical chain process to form new carbon-sulfur bonds, leading to the synthesis of vinyl sulfones and other sulfur-containing compounds. rsc.orgorganic-chemistry.org

Hydrolytic Stability and Decomposition Pathways

The stability of 7-Fluoro-1-benzofuran-4-sulfonyl chloride in aqueous environments is limited, as it is susceptible to hydrolysis, yielding the corresponding sulfonic acid. The rate and mechanism of this decomposition are highly dependent on environmental factors like pH and temperature.

Influence of pH and Temperature on Compound Stability

The hydrolysis of aromatic sulfonyl chlorides is significantly influenced by both pH and temperature. The reaction proceeds under both neutral and alkaline conditions, but the rate is markedly faster at higher pH. rsc.org

Influence of pH: In neutral water, the sulfonyl chloride undergoes a slow solvolysis reaction with water acting as the nucleophile. In alkaline solutions, the hydroxide ion (OH⁻), being a much stronger nucleophile than water, attacks the electrophilic sulfur atom more rapidly, leading to a substantial increase in the hydrolysis rate. rsc.org The reaction kinetics for many aromatic sulfonyl chlorides have been shown to be first-order with respect to both the sulfonyl chloride and the hydroxide ion concentration. cas.cz

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship follows the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more quickly. Kinetic studies on various benzenesulfonyl chlorides have determined activation parameters that are consistent with a bimolecular substitution mechanism. rsc.org

The table below shows representative data for a related compound, p-nitrobenzenesulfonyl chloride, illustrating the typical effect of temperature on the rate of neutral hydrolysis.

| Temperature (°C) | Rate Constant (k x 104 s-1) | Reference Compound |

|---|---|---|

| 5.02 | 0.736 | p-Nitrobenzenesulfonyl chloride |

| 15.03 | 2.34 | p-Nitrobenzenesulfonyl chloride |

| 25.01 | 6.61 | p-Nitrobenzenesulfonyl chloride |

| 35.00 | 17.2 | p-Nitrobenzenesulfonyl chloride |

This table presents kinetic data for the neutral hydrolysis of p-nitrobenzenesulfonyl chloride in water to demonstrate the typical temperature dependence for aryl sulfonyl chlorides. Data sourced from studies on aryl sulfonyl chloride hydrolysis.

Mechanisms of Hydrolytic Degradation

The hydrolysis of aromatic sulfonyl chlorides is generally accepted to proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom. rsc.orgnih.govresearchgate.net This contrasts with sulfonyl fluorides, which are significantly more resistant to hydrolysis. nih.gov

The reaction is initiated by the attack of a nucleophile (either H₂O in neutral conditions or OH⁻ in alkaline conditions) on the highly electrophilic sulfur center. This leads to the formation of a high-energy trigonal bipyramidal transition state. nih.govdntb.gov.ua In this transition state, the incoming nucleophile and the leaving chloride group occupy the apical positions. The reaction then proceeds with the departure of the chloride ion (Cl⁻) as a good leaving group, resulting in the formation of the corresponding sulfonic acid (or its conjugate base, the sulfonate anion). nih.govresearchgate.net The process occurs with an inversion of configuration at the sulfur center. nih.gov While an alternative stepwise addition-elimination mechanism involving a pentacoordinate intermediate has been considered, kinetic evidence for most aryl sulfonyl chlorides favors the concerted Sₙ2 pathway. nih.govacs.org

Applications of 7 Fluoro 1 Benzofuran 4 Sulfonyl Chloride As a Building Block in Complex Chemical Synthesis

Synthesis of Novel Heterocyclic Compounds

The presence of the highly reactive sulfonyl chloride group on the fluorinated benzofuran (B130515) scaffold makes 7-Fluoro-1-benzofuran-4-sulfonyl chloride an excellent starting material for the synthesis of a wide range of novel heterocyclic compounds.

The sulfonyl chloride functional group is a key feature of 7-Fluoro-1-benzofuran-4-sulfonyl chloride, enabling its reaction with a wide array of nucleophiles to form various substituted benzofuran derivatives. This reactivity is fundamental to its utility as a building block in synthetic chemistry.

The primary reactions of the sulfonyl chloride group involve nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. A common and important class of such reactions is the synthesis of sulfonamides , which are formed by the reaction of sulfonyl chlorides with primary or secondary amines. researchgate.net This reaction is a cornerstone in medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The general reaction to form sulfonamides from 7-Fluoro-1-benzofuran-4-sulfonyl chloride is depicted in the scheme below:

Scheme 1: General Synthesis of Sulfonamide Derivatives

In this reaction, R1 and R2 can be hydrogen, alkyl, or aryl groups.

The resulting 7-fluoro-1-benzofuran-4-sulfonamides are novel compounds with potential biological activities, stemming from the combination of the benzofuran nucleus, the fluorine atom, and the sulfonamide linkage. Fluorinated benzofuran derivatives, in general, have been investigated for their anti-inflammatory and potential anticancer properties. nih.govnih.gov The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, which can lead to enhanced pharmacological profiles. nih.gov

Beyond simple amines, more complex heterocyclic amines can also be used as nucleophiles to generate a diverse library of substituted benzofuran derivatives. This approach allows for the incorporation of other heterocyclic systems, such as pyrazoles, thiazoles, or piperazines, onto the benzofuran core. nih.govnih.gov These hybrid molecules are of significant interest in drug discovery as they can interact with multiple biological targets or exhibit improved pharmacokinetic properties.

The following table provides examples of potential substituted benzofuran derivatives that could be synthesized from 7-Fluoro-1-benzofuran-4-sulfonyl chloride and various nucleophiles.

| Nucleophile (R-Nu) | Product Class | Potential Application Area |

| Ammonia (NH₃) | Primary Sulfonamide | Medicinal Chemistry |

| Primary/Secondary Amines (R'NH₂, R'R''NH) | Secondary/Tertiary Sulfonamides | Drug Discovery |

| Alcohols/Phenols (R'OH) | Sulfonate Esters | Organic Synthesis |

| Water (H₂O) | Sulfonic Acid | Intermediate Synthesis |

The synthesis of these derivatives often proceeds under mild conditions, making 7-Fluoro-1-benzofuran-4-sulfonyl chloride a practical tool for the generation of diverse molecular architectures for screening in various biological assays.

The benzofuran scaffold of 7-Fluoro-1-benzofuran-4-sulfonyl chloride can be elaborated to construct more complex polycyclic and spirocyclic systems. While direct examples utilizing this specific sulfonyl chloride are not prevalent in the literature, the known reactivity of benzofuran derivatives provides a basis for its potential applications in this area.

Polycyclic Systems:

Polycyclic aromatic compounds incorporating a benzofuran moiety are found in various natural products and biologically active molecules. researchgate.net The synthesis of such systems often involves intramolecular cyclization reactions of appropriately substituted benzofuran precursors. For instance, a substituted benzofuran could be functionalized at a position that allows for a subsequent ring-closing reaction to form an additional fused ring.

One potential strategy involves the conversion of the sulfonyl chloride group into a less reactive group that can direct or participate in a cyclization reaction. For example, the sulfonyl chloride could be transformed into a sulfonamide, which could then undergo N-alkylation with a molecule containing a reactive site for cyclization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, on a halogenated precursor to the sulfonyl chloride could also introduce functionalities that can later participate in intramolecular cyclizations to build polycyclic structures. researchgate.netmdpi.com

Spiro Systems:

Spirocyclic compounds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov The synthesis of spiro-benzofuran derivatives has been achieved through various methods, including cycloaddition reactions. nih.govresearchgate.net

A plausible approach for incorporating 7-Fluoro-1-benzofuran-4-sulfonyl chloride into a spiro system would involve its initial derivatization to introduce a suitable functional group that can act as a partner in a spirocyclization reaction. For example, the sulfonyl chloride could be reacted with a nucleophile that also contains a site for a subsequent intramolecular cyclization onto the benzofuran ring, forming the spiro center. While speculative, the reactivity of the benzofuran ring and the versatility of the sulfonyl chloride group suggest that with appropriate synthetic design, 7-Fluoro-1-benzofuran-4-sulfonyl chloride could be a valuable precursor for novel spiro-heterocycles.

Construction of Fluorinated Scaffolds for Advanced Materials Research

The presence of a fluorine atom in 7-Fluoro-1-benzofuran-4-sulfonyl chloride makes it an attractive building block for the development of fluorinated materials with unique properties.

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov These properties arise from the strength of the carbon-fluorine bond and the unique electronic nature of fluorine.

While benzofuran itself can undergo polymerization, the direct polymerization of 7-Fluoro-1-benzofuran-4-sulfonyl chloride is not a common approach. nih.govacs.org A more likely strategy involves its use as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers. For instance, the sulfonyl chloride could be modified to introduce a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety. The resulting fluorinated benzofuran-containing monomer could then be copolymerized with other monomers to tailor the properties of the final polymer.

The incorporation of the rigid and fluorinated benzofuran unit into a polymer backbone could lead to materials with enhanced thermal stability and specific optical or electronic properties. Research in the area of fluorinated polymers for advanced applications, such as in electronics and aerospace, is an active field.

The following table outlines potential polymer types that could be synthesized using monomers derived from 7-Fluoro-1-benzofuran-4-sulfonyl chloride.

| Polymerizable Group | Polymer Type | Potential Properties |

| Vinyl Group | Poly(vinylbenzofuran) derivative | High thermal stability, specific refractive index |

| Acetylene Group | Poly(acetylene) derivative | Potential for conductivity, optical properties |

| Diol/Diacid (from derivatization) | Polyester/Polyamide | Enhanced thermal resistance, chemical inertness |

The unique electronic properties conferred by the fluorine atom and the benzofuran ring system make 7-Fluoro-1-benzofuran-4-sulfonyl chloride a candidate for the development of specialized reagents and ligands for various chemical applications, including catalysis.

The electron-withdrawing nature of the fluorine atom can influence the reactivity and binding properties of the benzofuran scaffold. This can be exploited in the design of ligands for transition metal catalysis. For example, the sulfonyl chloride could be reacted with a molecule containing a phosphine (B1218219) or an amine group, which can then coordinate to a metal center. The electronic environment of the resulting ligand, influenced by the fluorinated benzofuran moiety, could modulate the catalytic activity and selectivity of the metal complex.

Furthermore, the fluorinated benzofuran scaffold could be used to create "fluorous" ligands. Fluorous chemistry utilizes highly fluorinated molecules to facilitate the separation of catalysts and products from reaction mixtures. A ligand derived from 7-Fluoro-1-benzofuran-4-sulfonyl chloride could be further fluorinated to impart fluorous solubility, allowing for its use in fluorous biphasic catalysis.

Role in the Total Synthesis of Natural Products and Analogues

Benzofuran is a common structural motif found in a wide variety of natural products with diverse biological activities. rsc.orgrsc.org The total synthesis of these complex molecules is a significant challenge in organic chemistry and often requires the use of versatile building blocks.

While there are no specific reports detailing the use of 7-Fluoro-1-benzofuran-4-sulfonyl chloride in the total synthesis of a natural product, its structure suggests it could serve as a valuable precursor for the synthesis of fluorinated analogues of naturally occurring benzofurans. The introduction of a fluorine atom into a natural product scaffold is a common strategy in medicinal chemistry to improve its metabolic stability, bioavailability, and biological activity. nih.gov

For example, if a natural product contains a benzofuran core with a hydroxyl or amino group at the 4-position, 7-Fluoro-1-benzofuran-4-sulfonyl chloride could potentially be used to synthesize a fluorinated analogue where the 4-position is substituted with a sulfonyl-containing group, and the 7-position bears a fluorine atom. This could lead to the discovery of new bioactive compounds with improved therapeutic potential. The synthesis would likely involve the transformation of the sulfonyl chloride into the desired functional group present in the natural product target.

The field of natural product synthesis continues to drive the development of new synthetic methodologies and building blocks, and fluorinated scaffolds like 7-Fluoro-1-benzofuran-4-sulfonyl chloride represent a promising avenue for the creation of novel and potent bioactive molecules. nih.govresearchgate.net

Strategies for Integrating the Fluorobenzofuran Moiety

The primary strategy for incorporating the 7-fluoro-1-benzofuran core would involve leveraging the reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily reacting with a wide range of nucleophiles. This would allow for the direct attachment of the fluorobenzofuran moiety to various molecular scaffolds.

Table 1: Potential Nucleophilic Partners for 7-Fluoro-1-benzofuran-4-sulfonyl chloride

| Nucleophile Class | Resulting Linkage | Potential Product Class |

| Primary and Secondary Amines | Sulfonamide | Biologically active sulfonamides |

| Alcohols and Phenols | Sulfonate Ester | Pro-drugs, reactive intermediates |

| Organometallic Reagents | Sulfone | Metabolically stable analogues |

Synthesis of Complex Molecules Utilizing Sulfonylation Reactions

The sulfonylation reaction is the cornerstone of the synthetic utility of sulfonyl chlorides. The reaction of 7-Fluoro-1-benzofuran-4-sulfonyl chloride with amines would yield the corresponding 7-fluoro-1-benzofuran-4-sulfonamides. This class of compounds is of particular interest due to the prevalence of sulfonamides in pharmaceuticals. The fluorobenzofuran portion would introduce unique electronic and steric properties to the resulting sulfonamide, potentially leading to novel biological activities.

Exploration in Agrochemical Research as a Synthetic Precursor

The presence of a fluorinated heterocyclic system suggests that 7-Fluoro-1-benzofuran-4-sulfonyl chloride could be a valuable precursor in the field of agrochemical research. Fluorine-containing compounds are a significant component of modern pesticides and herbicides.

Design and Synthesis of Fluorinated Agrochemical Intermediates

This compound could serve as a starting point for the synthesis of a variety of fluorinated agrochemical intermediates. The sulfonyl chloride group can be transformed into other functional groups, or it can be used to link the fluorobenzofuran moiety to other fragments known to possess pesticidal or herbicidal properties.

Table 2: Potential Transformations of the Sulfonyl Chloride Group for Agrochemical Intermediates

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Reduction | e.g., LiAlH4 | Thiol |

| Nucleophilic Substitution | e.g., NaN3 | Sulfonyl azide |

| Friedel-Crafts Reaction | Aromatic compound, Lewis acid | Aryl sulfone |

Structural Modification for Enhanced Biological Activity (Excluding Efficacy/Safety Data)

The 7-fluoro-1-benzofuran-4-sulfonyl chloride scaffold offers several points for structural modification to explore structure-activity relationships (SAR). The fluorine atom's position influences the electronic nature of the aromatic system. The sulfonyl chloride allows for the introduction of a wide array of substituents, thereby systematically altering the steric and electronic properties of the molecule. These modifications are a standard part of the lead optimization process in agrochemical development, aiming to fine-tune the compound's interaction with its biological target.

Spectroscopic and Computational Characterization in Research

Advanced NMR Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 7-Fluoro-1-benzofuran-4-sulfonyl chloride, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal through-bond correlations, providing a clear picture of the molecular framework.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For 7-Fluoro-1-benzofuran-4-sulfonyl chloride, COSY spectra would be expected to show correlations between the proton at position 5 (H-5) and the proton at position 6 (H-6), as well as between the protons on the furan (B31954) ring, H-2 and H-3. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). mdpi.comnih.gov This is crucial for assigning the carbon signals. Each protonated carbon atom in the molecule would display a correlation peak, linking its ¹H and ¹³C chemical shifts. For instance, the signal for the H-5 proton would correlate with the C-5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). mdpi.comnih.gov This technique is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the proton at position 2 (H-2) would be expected to show correlations to carbons C-3, C-3a, and C-9. The proton at position 5 (H-5) would likely show correlations to the sulfonyl-bearing carbon C-4 and to C-7.

The following table summarizes the key expected 2D NMR correlations for the structural elucidation of 7-Fluoro-1-benzofuran-4-sulfonyl chloride.

| Proton | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| H-2 | H-3 | C-3, C-3a, C-9 |

| H-3 | H-2 | C-2, C-3a |

| H-5 | H-6 | C-3a, C-4, C-7 |

| H-6 | H-5 | C-4, C-7a |

Table 1: Predicted 2D NMR correlations for 7-Fluoro-1-benzofuran-4-sulfonyl chloride.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. chemicalbook.com Given that ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment.

For 7-Fluoro-1-benzofuran-4-sulfonyl chloride, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this fluorine nucleus will couple with nearby protons, primarily the proton at C-6 (a three-bond coupling, ³JHF) and potentially a weaker coupling to the proton at C-5 (a four-bond coupling, ⁴JHF). This coupling pattern, observable in both the ¹H and ¹⁹F spectra, is definitive proof of the fluorine's position on the aromatic ring. uni.lu

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling Interactions |

| ¹⁹F | -100 to -140 | ³J coupling to H-6, ⁴J coupling to H-5 |

Table 2: Predicted ¹⁹F NMR parameters for the 7-fluoro moiety.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, serving as a definitive confirmation of the compound's identity. The monoisotopic mass of 7-Fluoro-1-benzofuran-4-sulfonyl chloride (C₈H₄ClFO₃S) is calculated to be 233.95537 Da. HRMS analysis would aim to detect the molecular ion peak corresponding to this mass. The presence of chlorine and sulfur atoms would also produce a characteristic isotopic pattern, further confirming the elemental composition.

The table below lists the predicted accurate masses for several common adducts of the parent molecule that could be observed in an HRMS spectrum.

| Adduct | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₅ClFO₃S]⁺ | 234.96265 |

| [M+Na]⁺ | [C₈H₄ClFO₃SNa]⁺ | 256.94459 |

| [M+K]⁺ | [C₈H₄ClFO₃SK]⁺ | 272.91853 |

| [M-H]⁻ | [C₈H₃ClFO₃S]⁻ | 232.94809 |

Table 3: Predicted m/z values for various adducts of 7-Fluoro-1-benzofuran-4-sulfonyl chloride in HRMS. Data sourced from PubChem.

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. Analyzing the masses of these fragments provides valuable structural information. The fragmentation of 7-Fluoro-1-benzofuran-4-sulfonyl chloride would likely proceed through several key pathways. A primary fragmentation event would be the loss of the sulfonyl chloride group or parts thereof.

Plausible fragmentation pathways include:

Loss of a chlorine radical (Cl•) to form an [M-Cl]⁺ ion.

Loss of sulfur dioxide (SO₂) following the cleavage of C-S and S-Cl bonds.

Cleavage of the C-S bond to yield a benzofuran (B130515) radical cation and a sulfonyl chloride radical.

| Proposed Fragment Ion | Chemical Formula | Approximate m/z |

| [M-Cl]⁺ | [C₈H₄FO₃S]⁺ | 199 |

| [M-SO₂]⁺• | [C₈H₄ClFO]⁺• | 170 |

| [M-SO₂Cl]⁺ | [C₈H₄FO]⁺ | 135 |

Table 4: Plausible fragment ions of 7-Fluoro-1-benzofuran-4-sulfonyl chloride in mass spectrometry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 7-Fluoro-1-benzofuran-4-sulfonyl chloride, the IR and Raman spectra would be expected to show distinct absorption bands corresponding to the vibrations of the sulfonyl chloride, the carbon-fluorine bond, and the benzofuran ring system.

Sulfonyl Chloride Group (SO₂Cl): This group gives rise to very strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹ regions, respectively. The S-Cl stretch would appear at a lower frequency.

Benzofuran Ring: The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would also produce characteristic bands.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration on an aromatic ring typically results in a strong absorption in the 1200-1270 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| SO₂Cl | Asymmetric S=O Stretch | 1370 - 1400 |

| SO₂Cl | Symmetric S=O Stretch | 1170 - 1190 |

| Ar-F | C-F Stretch | 1200 - 1270 |

| Benzofuran | Aromatic C=C Stretch | 1450 - 1600 |

| Benzofuran | C-O-C Stretch | 1000 - 1100 |

Table 5: Expected characteristic vibrational frequencies for 7-Fluoro-1-benzofuran-4-sulfonyl chloride.

X-ray Crystallography for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.org For 7-Fluoro-1-benzofuran-4-sulfonyl chloride, several types of interactions would be expected to dictate its crystal packing.

π–π Stacking: The planar, electron-rich benzofuran ring system is likely to engage in π–π stacking interactions with neighboring molecules, a common feature in the crystal structures of aromatic compounds. researchgate.net

C-H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving the aromatic C-H donors and sulfonyl oxygen acceptors are highly probable and often play a key role in the crystal packing of sulfonyl-containing compounds. researchgate.net The ether oxygen of the benzofuran ring could also act as a hydrogen bond acceptor. vensel.org

Halogen Interactions: The chlorine and fluorine atoms can participate in various stabilizing interactions. Cl···O interactions between the sulfonyl chloride group of one molecule and an oxygen atom of a neighbor are frequently observed in crystal structures. nih.gov Similarly, the fluorine atom can form contacts with π systems (F···π interactions). fgcu.edu

Computational Chemistry and Quantum Mechanical Studies

In the absence of experimental data, computational chemistry provides invaluable tools for predicting the structural, electronic, and reactive properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.net A DFT study of 7-Fluoro-1-benzofuran-4-sulfonyl chloride would begin with a geometry optimization to find the lowest energy conformation. From this optimized structure, numerous properties can be calculated:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would likely show a large negative potential (red) around the sulfonyl oxygen atoms, indicating their nucleophilic character, and a positive potential (blue) around the sulfur atom, highlighting its electrophilicity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The LUMO would likely be centered on the sulfonyl chloride group, indicating that this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. rsc.org

Computational methods can effectively predict the reactivity of 7-Fluoro-1-benzofuran-4-sulfonyl chloride. The sulfonyl chloride functional group is a well-known electrophilic moiety, readily undergoing nucleophilic substitution reactions at the sulfur center. nih.govmagtech.com.cn

DFT calculations can be used to model the reaction pathways for its reactions with various nucleophiles (e.g., amines, alcohols, water). By calculating the energy of transition states and intermediates, the activation energy barriers for different pathways can be determined. nih.gov This allows for the prediction of reaction mechanisms (e.g., concerted Sₙ2-type versus a stepwise addition-elimination mechanism) and the relative rates of reaction with different nucleophiles. nih.gov Conceptual DFT indices can also be calculated to predict the most reactive sites within the molecule. researchgate.net

While the fused benzofuran ring is rigid, rotation is possible around the C(4)-S bond, connecting the ring to the sulfonyl chloride group. Conformational analysis, typically performed by systematically rotating this bond and calculating the energy at each step using DFT, would reveal the most stable rotational isomers (conformers). researchgate.net These calculations would identify the preferred orientation of the sulfonyl chloride group relative to the benzofuran plane, which is influenced by steric hindrance and subtle electronic interactions.

Future Directions and Unexplored Research Avenues for 7 Fluoro 1 Benzofuran 4 Sulfonyl Chloride

Catalyst Development for Transformations Involving 7-Fluoro-1-benzofuran-4-sulfonyl chloride

The reactivity of the sulfonyl chloride group in 7-Fluoro-1-benzofuran-4-sulfonyl chloride opens the door to a multitude of transformations, including sulfonamide and sulfonate ester formation. While these reactions are well-established, the development of novel catalytic systems could offer enhanced efficiency, selectivity, and substrate scope.

Future research could focus on the development of catalysts for cross-coupling reactions where the sulfonyl chloride group is utilized as a leaving group. For instance, transition-metal catalysts, particularly those based on palladium, nickel, and copper, could be explored for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig-type couplings. nih.gov The development of specific ligand systems will be crucial to tune the reactivity of the catalyst and achieve high yields and selectivity with the sterically hindered and electronically distinct 7-Fluoro-1-benzofuran-4-sulfonyl chloride.

Another promising area is the exploration of organocatalysts for transformations of this compound. Chiral organocatalysts could enable the enantioselective synthesis of novel sulfonamide derivatives, which could have interesting applications in medicinal chemistry.

Table 1: Potential Catalytic Transformations for 7-Fluoro-1-benzofuran-4-sulfonyl chloride

| Transformation | Catalyst Type | Potential Products | Research Focus |

| Suzuki-Miyaura Coupling | Palladium-based | 4-Aryl-7-fluoro-1-benzofurans | Ligand design for efficient coupling with various boronic acids. |

| Sonogashira Coupling | Palladium/Copper-based | 4-Alkynyl-7-fluoro-1-benzofurans | Optimization of reaction conditions to prevent side reactions. |

| Buchwald-Hartwig Amination | Palladium-based | 4-Amino-7-fluoro-1-benzofurans | Development of catalysts for the coupling of a wide range of amines. |

| Asymmetric Sulfonylation | Chiral Organocatalysts | Chiral Sulfonamides | Design of catalysts for high enantioselectivity. |

Investigation of Unconventional Reaction Media and Conditions

Moving beyond traditional organic solvents, the investigation of unconventional reaction media could lead to more sustainable and efficient synthetic routes involving 7-Fluoro-1-benzofuran-4-sulfonyl chloride. The use of deep eutectic solvents (DES), ionic liquids (ILs), or even water as a reaction medium could offer advantages in terms of recyclability, safety, and unique reactivity.

Furthermore, the application of enabling technologies such as microwave irradiation, ultrasound, and flow chemistry could significantly accelerate reaction rates and improve yields. For instance, continuous-flow reactors could allow for precise control over reaction parameters, leading to the safe and scalable production of derivatives of 7-Fluoro-1-benzofuran-4-sulfonyl chloride. Mechanochemical methods, where reactions are induced by mechanical force, could also be explored as a solvent-free alternative.

Exploration in Supramolecular Chemistry and Self-Assembly

The rigid benzofuran (B130515) scaffold and the potential for hydrogen bonding through sulfonamide derivatives make 7-Fluoro-1-benzofuran-4-sulfonyl chloride an interesting building block for supramolecular chemistry. Derivatives of this compound could be designed to self-assemble into well-defined nanostructures such as gels, vesicles, or nanotubes.

The fluorine atom can participate in non-covalent interactions, such as halogen bonding and fluorous interactions, which could be exploited in the design of self-assembling systems. By systematically modifying the substituents on the sulfonamide group, the self-assembly behavior could be fine-tuned to create materials with desired properties for applications in areas like drug delivery or catalysis.

Potential as a Synthon in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules for high-throughput screening. 7-Fluoro-1-benzofuran-4-sulfonyl chloride could serve as a versatile starting material in DOS campaigns. The sulfonyl chloride group can be reacted with a wide range of nucleophiles to introduce a point of diversity.

Furthermore, the benzofuran ring itself can be further functionalized. For example, electrophilic aromatic substitution reactions could be explored to introduce additional substituents onto the aromatic ring. researchgate.net The combination of these transformations would allow for the rapid generation of a library of compounds with a high degree of structural diversity, which could then be screened for biological activity.

Table 2: Proposed Diversity-Oriented Synthesis Strategy

| Reaction Step | Reagents | Point of Diversity |

| 1. Sulfonamide Formation | Library of primary and secondary amines | R1, R2 in -SO2NR1R2 |

| 2. Electrophilic Bromination | N-Bromosuccinimide | Position of Br on the benzofuran ring |

| 3. Cross-Coupling | Various boronic acids or alkynes | R3 attached to the benzofuran ring |

Theoretical Design of Novel Derivatives with Tunable Reactivity

Computational chemistry and theoretical design can play a crucial role in guiding the future exploration of 7-Fluoro-1-benzofuran-4-sulfonyl chloride chemistry. Density functional theory (DFT) calculations can be employed to predict the reactivity of the sulfonyl chloride group and the benzofuran ring towards various reagents. This can help in the rational design of experiments and the selection of optimal reaction conditions.

Furthermore, in silico screening of virtual libraries of derivatives can be used to predict their biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This computational approach can help to prioritize the synthesis of compounds with the highest potential for further development, for example, as novel anticancer or antibacterial agents. nih.govcuestionesdefisioterapia.com The design of new benzofuran derivatives with specific electronic and steric properties could lead to compounds with tailored reactivity for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-1-benzofuran-4-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 7-fluoro-1-benzofuran followed by chlorination. A two-step approach is common:

Sulfonation : React 7-fluoro-1-benzofuran with concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonic acid group .

Chlorination : Treat the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride. Excess reagents should be removed via vacuum distillation, and purity can be verified by NMR (e.g., absence of -SO₃H peaks at δ 10–12 ppm) .

- Purity Optimization : Use column chromatography (hexane/ethyl acetate) or recrystallization from anhydrous solvents (e.g., dichloromethane) to remove byproducts like unreacted sulfonic acid or residual chlorinating agents .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons in the benzofuran ring (δ 7.0–8.5 ppm) and fluorine coupling patterns (e.g., splitting due to F-C coupling).

- ¹³C NMR : Identify sulfonyl chloride carbon (δ ~55–60 ppm) and fluorine-substituted carbons (deshielded to δ ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 248.5 (calculated for C₈H₄ClFO₃S). Electron ionization (EI) fragmentation patterns can validate the sulfonyl chloride group .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in inert solvents (e.g., hexane/ethyl acetate) and compare bond lengths/angles to similar benzofuran derivatives (e.g., C-S bond ≈ 1.77 Å) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood due to the compound’s reactivity (hydrolyzes to HCl and SO₂ upon moisture exposure) .

- Storage : Store under anhydrous conditions (argon atmosphere) at -20°C to prevent decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 7-position activates the sulfonyl chloride group by increasing the electrophilicity of the sulfur atom. To study this:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., benzofuran-4-sulfonyl chloride) using amines or alcohols as nucleophiles. Monitor progress via TLC or in situ IR spectroscopy (disappearance of S=O stretches at ~1370 cm⁻¹) .

- DFT Calculations : Perform computational modeling (e.g., Gaussian) to analyze charge distribution and transition states. Fluorine’s -I effect lowers the LUMO energy of the sulfonyl group, facilitating nucleophilic attack .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Discrepancies often arise from moisture content or solvent polarity. Systematic approaches include:

- Controlled Solubility Tests : Measure solubility in dry vs. wet solvents (e.g., DMSO, THF) using gravimetric analysis.

- Stability Profiling : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to track decomposition products (e.g., sulfonic acid formation) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-fluorobenzenesulfonyl chloride) to identify trends .

Q. How can computational modeling predict the environmental interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model adsorption on indoor surfaces (e.g., silica or cellulose) to predict persistence. Use force fields (e.g., CHARMM) parameterized for sulfonyl chlorides .

- Environmental Degradation Pathways : Simulate hydrolysis kinetics (e.g., in water at pH 5–9) using quantum mechanical methods (e.g., COSMO-RS) to estimate half-lives and identify toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.